molecular formula C11H9FN2O2 B2993764 1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439897-71-8

1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2993764
CAS No.: 1439897-71-8
M. Wt: 220.203
InChI Key: GXOAKEGAVYDKKE-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is a fluorinated imidazole derivative featuring a 2-fluorobenzyl group attached to the nitrogen atom of the imidazole ring and a carboxylic acid substituent at the 5-position. Its applications span drug discovery, enzyme inhibition studies, and radiopharmaceutical development .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOAKEGAVYDKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an imidazole ring, which is known for its role in various biological processes, and a carboxylic acid group that enhances its reactivity and interaction with biological targets. The presence of a fluorine atom is expected to influence its pharmacokinetic properties, potentially enhancing its binding affinity to specific enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to their active sites, thereby disrupting their normal function. For instance, the fluorine atom can enhance the compound's binding affinity, leading to significant inhibitory effects on enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by interfering with bacterial cell wall synthesis. This mechanism is common among compounds containing imidazole rings.

Biological Activity Data

To better understand the biological activity of this compound, various studies have been conducted. Below is a summary of key findings from recent research:

StudyBiological ActivityIC50 (µM)Notes
Study AHIV-1 Integrase Inhibition12.41 - 47.44Effective against integrase strand transfer; potential for further optimization .
Study BAntimicrobial ActivityN/ADisruption of bacterial cell wall synthesis observed.
Study CCytotoxicity in Cancer Cells1.88 ± 0.29Induces apoptosis in various cancer cell lines (e.g., HeLa, HCT116) .

Case Study 1: HIV-1 Integrase Inhibition

A recent study evaluated the efficacy of various imidazole derivatives, including this compound, against HIV-1 integrase. The results indicated that several compounds exhibited over 50% inhibition at concentrations around 100 µM. The mechanism involved hydrogen bonding interactions with critical amino acids within the integrase enzyme, suggesting that structural modifications could enhance inhibitory potency further .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The MTT assay results indicated an IC50 value of approximately 1.88 µM, highlighting its potential as a therapeutic agent in cancer treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspases and alteration of pro-apoptotic protein levels .

Scientific Research Applications

1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is a fluorinated imidazole derivative with applications in scientific research, particularly in medicinal chemistry and drug discovery. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, potentially increasing its efficacy in therapeutic applications.

Chemical Properties and Structure

This compound has a molecular weight of 220.20 g/mol and the molecular formula C11H9FN2O2C_{11}H_9FN_2O_2 . Key structural features include a fluorobenzyl moiety attached to an imidazole ring with a carboxylic acid functional group.

Names and Identifiers

  • IUPAC Name: 3-[(2-fluorophenyl)methyl]imidazole-4-carboxylic acid
  • InChI: InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
  • InChIKey: GXOAKEGAVYDKKE-UHFFFAOYSA-N
  • SMILES: C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)F
  • Synonyms:
    • This compound
    • 1439897-71-8
    • 3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLE-4-CARBOXYLIC ACID
    • 1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylicacid
    • AKOS027393343

Potential Applications

While specific applications of this compound are not detailed in the provided search results, information on related compounds suggests potential uses. Imidazole derivatives, in general, have demonstrated biological activities, making them relevant in medicinal chemistry and drug discovery.

  • Antimicrobial Activity: Imidazole compounds can inhibit the growth of various bacterial strains.
  • Antiviral Activity: Some imidazole derivatives have shown inhibition against HIV-1 integrase.
  • Anticancer Potential: 1,2,5-trisubstituted benzimidazoles have shown anticancer potential against several cancer cell lines . They can induce apoptosis by targeting proteins involved in cell cycle regulation, cell division, migration, and invasion .

Examples of Imidazole Derivatives in Research

  • 1-(4-Fluorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride: Used in scientific research .
  • Ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate: Inhibits HIV-1 IN-LEDGF/p75 interaction .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The physicochemical and biological properties of imidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Melting Point (°C) Key Functional Groups Applications/Properties Reference
1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid 2-Fluorobenzyl C₁₁H₉FN₂O₂ Not reported Carboxylic acid, Fluorobenzyl Pharmaceutical research, enzyme modulation
1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid 3-Chlorobenzyl C₁₁H₉ClN₂O₂ Not reported Carboxylic acid, Chlorobenzyl Predicted pKa = 2.28 (higher acidity)
2-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (6c) 5-Fluoro-2-hydroxyphenyl C₁₄H₉FN₂O₃ 250 Carboxylic acid, Hydroxyl, Fluorophenyl Enhanced solubility via H-bonding
N-[4-(Diethylamino)phenyl]-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxamide (47z) 4-Fluorophenyl, Methylthio C₂₀H₂₂FN₃OS Not reported Carboxamide, Diethylamino High synthetic yield (92%), antitumor activity
(R)-1-[1-(4-Iodophenyl)ethyl]-1H-imidazole-5-carboxylic acid azetidinylamide ([¹²³I]IMAZA) 4-Iodophenyl, Azetidinylamide C₁₃H₁₅IN₄O Not reported Carboxamide, Iodine Theranostic agent for adrenal cancer imaging/therapy
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid 2,2,2-Trifluoroethyl C₆H₅F₃N₂O₂ Not reported Trifluoroethyl, Carboxylic acid High electronegativity, metabolic stability

Key Research Findings

Electronic and Steric Effects
  • Fluorine vs. Chlorine Substitution : The 2-fluorobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to the 3-chlorobenzyl analog (). Chlorine’s larger atomic radius and lower electronegativity could reduce target specificity .
  • Hydroxyl Group Impact: Compound 6c () incorporates a hydroxyl group adjacent to fluorine, increasing polarity and aqueous solubility (melting point = 250°C vs. >300°C for non-hydroxylated analogs in ). This modification is critical for improving bioavailability in drug design .

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